N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is similar to other hydrazone derivatives, such as:
Uniqueness
The uniqueness of N’-(4-(DIMETHYLAMINO)BENZYLIDENE)-3-(5-ME-2-FURYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other hydrazone derivatives. Its combination of functional groups allows for diverse interactions with biological targets and chemical reagents.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-12-4-9-17(25-12)15-10-16(21-20-15)18(24)22-19-11-13-5-7-14(8-6-13)23(2)3/h4-11H,1-3H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
AQPFZPGTHSGJPY-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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